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molecular formula C12H11NO4 B1593655 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid CAS No. 86213-20-9

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Cat. No. B1593655
M. Wt: 233.22 g/mol
InChI Key: DMACYVMZKYRYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196147

Procedure details

To 150 ml of an aqueous solution of 9.19 g of sodium hydroxide, 20.50 g of methyl cyanoacetate was added and, under stirring, 25.38 g of 3,4-dimethoxybenzaldehyde was further added, followed by heating at 85° C. for 40 hours under stirring. After completion of the reaction, the reaction mixture was added to 50 ml of 12 N hydrochloric acid to recover the resultant solid. The solid was repeated twice to recrystallize from ethanol to obtain 19.84 g of the desired compound.
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
25.38 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:5][C:6]([O:8]C)=[O:7])#[N:4].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O>Cl>[C:3]([C:5](=[CH:15][C:14]1[CH:17]=[CH:18][C:19]([O:20][CH3:21])=[C:12]([O:11][CH3:10])[CH:13]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
9.19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20.5 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Two
Name
Quantity
25.38 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to recover the resultant solid
CUSTOM
Type
CUSTOM
Details
to recrystallize from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.84 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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